![molecular formula C52H82N6O14 B12302060 N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)
N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “N-[13-butan-2-il-12-hidroxi-20-[(4-metoxifenil)metil]-6,17,21-trimetil-3-(2-metilpropil)-2,5,7,10,15,19,22-heptaoxo-8-propil-9,18-dioxa-1,4,14,21-tetrazabiciclo[21.3.0]hexacos-16-il]-2-(2-hidroxipropanoyl-metil-amino)-4-metil-pentanamida” es una molécula orgánica altamente compleja. Los compuestos de esta naturaleza a menudo se sintetizan para aplicaciones específicas en química medicinal, ciencia de materiales o investigación bioquímica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de una molécula tan compleja generalmente implica múltiples pasos, que incluyen:
Formación de la estructura central: Esto podría implicar reacciones de ciclización, reacciones de condensación u otros métodos para formar el núcleo bicíclico.
Modificaciones del grupo funcional: Introducción de varios grupos funcionales como hidroxilo, metoxilo y grupos amida a través de reacciones como esterificación, amidación y alquilación.
Ensamblaje final: Acoplamiento de diferentes fragmentos de la molécula utilizando reactivos como agentes de acoplamiento (por ejemplo, EDC, DCC) en condiciones específicas (por ejemplo, temperatura, disolvente).
Métodos de producción industrial
La producción industrial ampliaría estas reacciones, a menudo utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. La optimización de las condiciones de reacción, como la temperatura, la presión y los catalizadores, sería crucial.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Los grupos hidroxilo en la molécula pueden sufrir oxidación para formar cetonas o aldehídos.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes o aminas.
Sustitución: Se pueden producir varias reacciones de sustitución en el anillo aromático u otros sitios reactivos.
Reactivos y condiciones comunes
Agentes oxidantes: KMnO₄, CrO₃
Agentes reductores: NaBH₄, LiAlH₄
Reactivos de sustitución: Halógenos, nucleófilos como aminas o tioles
Productos principales
Los productos principales dependerían de las reacciones específicas, pero podrían incluir derivados con grupos funcionales modificados, como productos hidroxilados, metilados o aminados.
Aplicaciones Científicas De Investigación
Química
Catálisis: Como ligando en reacciones catalíticas.
Ciencia de materiales: Como bloque de construcción para polímeros o materiales avanzados.
Biología
Sondas bioquímicas: Utilizadas para estudiar la actividad enzimática o las interacciones proteicas.
Desarrollo de fármacos: Posible compuesto principal para desarrollar nuevos fármacos.
Medicina
Terapéutica: Investigada por sus posibles efectos terapéuticos en el tratamiento de enfermedades.
Diagnóstico: Utilizada en imágenes o ensayos de diagnóstico.
Industria
Fabricación química: Intermedio en la síntesis de otras moléculas complejas.
Agricultura: Posible uso en el desarrollo de agroquímicos.
Mecanismo De Acción
El mecanismo de acción dependería de la aplicación específica, pero podría implicar:
Unión a objetivos moleculares: Como enzimas, receptores o ADN.
Modulación de vías bioquímicas: Afecta las vías de señalización o los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Análogos de la N-[13-butan-2-il-12-hidroxi-20-[(4-metoxifenil)metil]-6,17,21-trimetil-3-(2-metilpropil)-2,5,7,10,15,19,22-heptaoxo-8-propil-9,18-dioxa-1,4,14,21-tetrazabiciclo[21.3.0]hexacos-16-il]-2-(2-hidroxipropanoyl-metil-amino)-4-metil-pentanamida: Compuestos con estructuras centrales similares pero diferentes grupos funcionales.
Otras moléculas orgánicas complejas: Como productos naturales o análogos sintéticos con aplicaciones similares.
Unicidad
La singularidad de este compuesto radica en sus grupos funcionales específicos y su complejidad estructural, lo que puede conferir propiedades o actividades únicas que no se encuentran en compuestos similares.
Propiedades
Fórmula molecular |
C52H82N6O14 |
|---|---|
Peso molecular |
1015.2 g/mol |
Nombre IUPAC |
N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[2-hydroxypropanoyl(methyl)amino]-4-methylpentanamide |
InChI |
InChI=1S/C52H82N6O14/c1-14-17-41-45(62)31(8)46(63)53-36(24-28(3)4)50(67)58-23-16-18-37(58)51(68)57(12)39(26-34-19-21-35(70-13)22-20-34)52(69)71-33(10)44(48(65)54-43(30(7)15-2)40(60)27-42(61)72-41)55-47(64)38(25-29(5)6)56(11)49(66)32(9)59/h19-22,28-33,36-41,43-44,59-60H,14-18,23-27H2,1-13H3,(H,53,63)(H,54,65)(H,55,64) |
Clave InChI |
DLUUHFDUSRYNBE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)NC(C(CC(=O)O1)O)C(C)CC)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


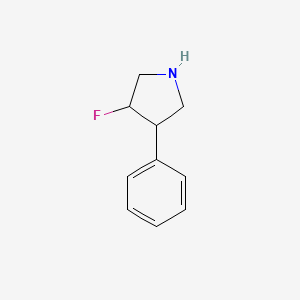
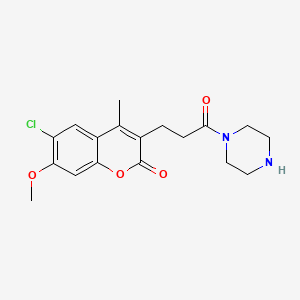
![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
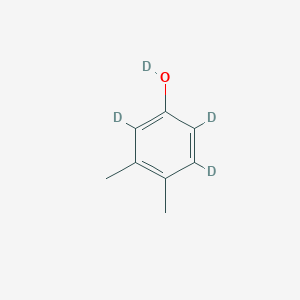
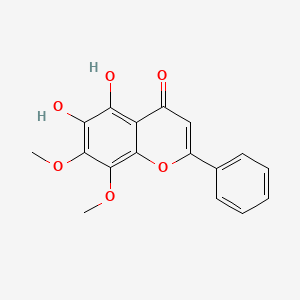
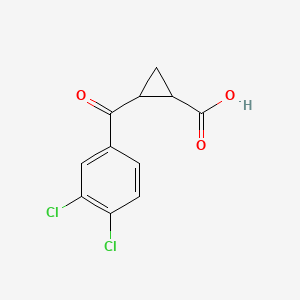
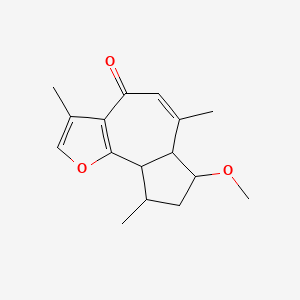
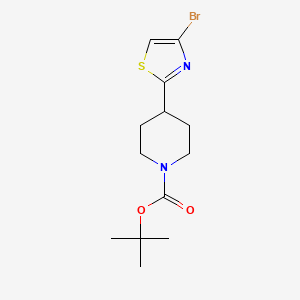

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

